N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine
Overview
Description
“N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine” is a chemical compound with the molecular formula C16H13BrF2N2O4 . It is also known as WAY 213613 .
Molecular Structure Analysis
The molecular structure of “N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine” consists of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to an asparagine molecule .Physical And Chemical Properties Analysis
“N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine” is a white powder that is soluble in DMSO . It has a predicted boiling point of 565.6±50.0 °C and a predicted density of 1.664±0.06 g/cm3 .Scientific Research Applications
Inhibition of Glutamate Transporters : A study characterized N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine, among other compounds, as potent inhibitors of EAAT2, a predominant glutamate transporter in the forebrain. This compound showed high selectivity and potency, suggesting its potential as a tool for further elucidation of EAAT2 function (Dunlop et al., 2005).
Selective Chemical Cleavage of Peptides : Research on selective chemical cleavage of asparagine peptides showed that reactions with bromine and alkaline treatment could cleave asparagine peptides, a process specific to asparagine peptides. This study provides insights into peptide chemistry and potential applications in protein engineering and drug design (Shiba et al., 1968).
Synthesis of Asparagine Analogs : A study focused on the synthesis of N4-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-L-asparagine analogs, which are important for understanding the structure and function of asparagine derivatives in biochemical processes (Xia & Risley, 2001).
Peptide Synthesis with L-Asparagine Esters : Research on peptide synthesis using L-asparagine esters delved into methods of forming certain types of peptides. This has implications for the synthesis of complex biomolecules and potential therapeutic applications (Stewart, 1967).
Biosensors Based on L-Asparaginase : The application of L-asparaginase in biosensors is an emerging field. Such biosensors can be used for monitoring L-asparagine levels in acute lymphoblastic leukemia patients and for analyzing L-asparagine concentration in foods (Nunes et al., 2021).
Cancer Treatment Research : L-asparaginase is studied for its role in cancer treatment, specifically in acute lymphoblastic leukemia. The enzyme depletes asparagine, essential for leukemic cells, thus inhibiting protein biosynthesis in lymphoblasts. This review covers the sources, production, and applications of L-asparaginase (Lopes et al., 2017).
ASIC for L-Asparagine Biosensor : An application-specific integrated circuit (ASIC) was designed for L-Asparagine measurement using an ion-sensitive field effect transistor as a biosensor. This has potential applications in medical diagnostics (Cruz et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF2N2O4/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-15(22)7-13(20)16(23)24/h1-6,13H,7,20H2,(H,21,22)(H,23,24)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYDDAAZMBUFRG-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)OC2=CC(=C(C=C2Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468142 | |
Record name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |
CAS RN |
868359-05-1 | |
Record name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868359-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | WAY-213613 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868359051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 868359-05-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | WAY-213613 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QTE6AZR4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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